but-2-ynedinitrile but-2-ynedinitrile
Brand Name: Vulcanchem
CAS No.: 1071-98-3
VCID: VC21040928
InChI: InChI=1S/C4N2/c5-3-1-2-4-6
SMILES: C(#CC#N)C#N
Molecular Formula: C4N2
Molecular Weight: 76.06 g/mol

but-2-ynedinitrile

CAS No.: 1071-98-3

Cat. No.: VC21040928

Molecular Formula: C4N2

Molecular Weight: 76.06 g/mol

* For research use only. Not for human or veterinary use.

but-2-ynedinitrile - 1071-98-3

Specification

CAS No. 1071-98-3
Molecular Formula C4N2
Molecular Weight 76.06 g/mol
IUPAC Name but-2-ynedinitrile
Standard InChI InChI=1S/C4N2/c5-3-1-2-4-6
Standard InChI Key ZEHZNAXXOOYTJM-UHFFFAOYSA-N
SMILES C(#CC#N)C#N
Canonical SMILES C(#CC#N)C#N
Melting Point 20.5 °C

Introduction

Chemical Identity and Physical Properties

But-2-ynedinitrile is an organic compound with the molecular formula C4N2 and a molecular weight of 76.06 g/mol. It possesses a linear molecular structure characterized by alternating triple bonds between carbon atoms, with cyanide groups at each end (N≡C−C≡C−C≡N). This highly unsaturated structure contributes to its remarkable reactivity and distinctive physical properties.

Basic Identifiers

The compound can be identified through various systematic chemical identifiers as detailed below:

PropertyValue
Chemical NameBut-2-ynedinitrile
Common NamesDicyanoacetylene, Carbon subnitride
CAS Number1071-98-3
Molecular FormulaC4N2
Molecular Weight76.06 g/mol
InChIInChI=1S/C4N2/c5-3-1-2-4-6
SMILESC(#CC#N)C#N
PubChem Compound14068

Table 1: Chemical Identifiers of But-2-ynedinitrile

Physical Properties

The physical characteristics of but-2-ynedinitrile are important for understanding its behavior in various experimental and industrial applications:

PropertyValue
Physical State (at room temperature)Solid
Melting Point20.5°C
Boiling Point76.55°C

Table 2: Physical Properties of But-2-ynedinitrile

The compound's relatively low melting point allows it to transition to liquid state near room temperature, while its moderate boiling point facilitates handling in laboratory conditions with appropriate precautions.

Synthesis Methods

The synthesis of but-2-ynedinitrile involves several sophisticated methods, each with distinct advantages and challenges. The complex nature of this compound necessitates careful selection of synthesis routes based on available resources and equipment.

Traditional Synthesis Approaches

Multiple synthetic pathways have been developed for preparing but-2-ynedinitrile:

  • High-Temperature Graphite Method: This approach involves passing nitrogen gas over graphite heated to extremely high temperatures (between 2,673 and 3,000 K).

  • Dihaloacetylene and Cyanide Salt Reaction: This method utilizes the reaction between a dihaloacetylene compound and a cyanide salt to form the target molecule.

  • Dehydration of Oxamide: The dehydration of oxamide can also yield but-2-ynedinitrile through a carefully controlled process.

Each method presents unique challenges in terms of yield, purity, and safety considerations, making the selection of an appropriate synthesis route crucial for specific research applications.

Chemical Reactions

But-2-ynedinitrile demonstrates diverse reactivity patterns due to its electron-deficient nature and unique structural features. Its electron-withdrawing cyanide groups and triple bond system contribute to its high reactivity in various chemical transformations.

Oxidation Reactions

But-2-ynedinitrile acts as a strong oxidizing agent, readily reacting with reducing agents to form highly reactive intermediates. These oxidation reactions are significant in both synthetic applications and theoretical studies of reaction mechanisms.

Diels-Alder Reactions

One of the most notable characteristics of but-2-ynedinitrile is its exceptional performance as a dienophile in Diels-Alder reactions. The electron-withdrawing effect of the cyanide groups enhances its reactivity, allowing it to participate in cycloaddition reactions with even relatively unreactive aromatic compounds such as durene. This reactivity pattern makes it a valuable tool in organic synthesis for creating complex cyclic structures.

Polymerization

Under specific conditions, but-2-ynedinitrile can undergo polymerization reactions to form extended carbon-nitrogen structures. This polymerization behavior has implications for materials science and polymer chemistry, potentially leading to novel materials with unique properties.

Reaction TypeConditionsProductsApplications
OxidationReaction with reducing agentsReactive intermediatesSynthetic chemistry
Diels-AlderReaction with dienes, including unreactive aromaticsCyclic adductsComplex molecule synthesis
PolymerizationSpecific temperature and pressure conditionsExtended C-N structuresMaterials science

Table 3: Key Reactions of But-2-ynedinitrile

Applications in Scientific Research

But-2-ynedinitrile has found significant applications across multiple scientific disciplines, demonstrating its versatility as a research tool and chemical building block.

Astrochemistry

This compound has important applications in astrochemistry studies, particularly those simulating interstellar conditions. Its presence has been detected in outer space environments, notably in Titan's atmosphere, making it valuable for understanding chemical processes in celestial bodies. Although detection in interstellar media has been challenging due to symmetry issues affecting microwave spectra, similar molecules suggest its potential presence in these environments.

Organic Synthesis

But-2-ynedinitrile serves as a valuable reagent in organic synthesis, particularly for cycloaddition reactions . Its utility in constructing complex organic frameworks makes it an important tool for chemists developing new synthetic methodologies. The compound is specifically used for nucleophilic addition reactions, [4 + 2] cycloaddition reactions, and metal complexes insertion reactions .

Material Science

Research on the polymerization of but-2-ynedinitrile has implications for material science, potentially leading to novel materials with unique properties. The extended carbon-nitrogen structures formed through polymerization could have applications in advanced materials development.

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